2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Organic synthesis Medicinal chemistry Oxazole building blocks

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS 92029-41-9) is a 2,4-disubstituted oxazole with p-tolyl at C2 and an ethyl ester at C4. SAR studies confirm that 2-aryloxazole-4-carboxylates selectively inhibit Co(II) MetAP, whereas the 5-aryl regioisomer is completely inactive—making authentic 2,4-regioisomer identity critical for reproducible target engagement. With a calculated LogP of 2.83 (vs. 2.52 for the unsubstituted phenyl analog) and MW of 231.25 g/mol, this compound offers enhanced membrane permeability for BBB penetration studies while complying with Lipinski's rule of five. The C4 ethyl ester is readily hydrolyzed to the free acid or derivatized to amides, hydrazides, and alcohols. Accessible via Suzuki coupling, it provides a cost-effective scaffold for focused library synthesis in hit-to-lead antibacterial and antiparasitic programs. Verify regioisomeric integrity upon receipt.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 92029-41-9
Cat. No. B3372499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester
CAS92029-41-9
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)C
InChIInChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
InChIKeyNQPSUHIEFYILTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS 92029-41-9): Structural Identity and Core Scaffold


2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester (CAS 92029-41-9) is a 2,4-disubstituted oxazole heterocycle featuring an ethyl ester at the C4 position and a p-tolyl (4-methylphenyl) group at the C2 position [1]. The compound is a member of the oxazole‑4‑carboxylate class, which serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its molecular formula is C13H13NO3, molecular weight is 231.25 g/mol, and it has a calculated LogP of approximately 2.83, indicating moderate lipophilicity . The p-tolyl substituent confers specific electronic and steric properties that distinguish it from simpler 2‑aryl oxazole‑4‑carboxylates, such as the unsubstituted phenyl analog (CAS 39819‑39‑1) or the 5‑methyl derivative (CAS 754986‑42‑0) [2].

Why Generic Substitution of 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Is Not Advised


Within the 2‑aryl oxazole‑4‑carboxylate series, even minor substituent variations produce substantial differences in biological activity and synthetic utility. Published structure‑activity relationship (SAR) studies on 2‑aryloxazole‑4‑carboxylic acids demonstrate that the nature of the 2‑aryl group dramatically affects potency, selectivity, and mechanism of action [1]. For example, 2‑aryloxazol‑4‑ylcarboxylic acids exhibit selective inhibition of Co(II) methionine aminopeptidase (MetAP) with IC50 values in the micromolar range, whereas the regioisomeric 5‑aryloxazol‑2‑ylcarboxylic acids are completely inactive [1]. Similarly, the presence of a p‑tolyl group (as in the target compound) versus a simple phenyl group alters the compound's lipophilicity (calculated LogP 2.83 vs. 2.52 for the phenyl analog) and its electronic distribution, which in turn influences membrane permeability, metabolic stability, and target‑binding interactions . Therefore, substituting 2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester with an in‑class analog—even one differing by a single methyl group—cannot be assumed to preserve the intended synthetic or biological outcome.

Quantitative Differentiation Evidence for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester vs. Analogs


2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Structural Distinction from 5-Methyl Analog

2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester is structurally differentiated from its 5‑methyl‑substituted analog, ethyl 5‑methyl‑2‑(p‑tolyl)oxazole‑4‑carboxylate (CAS 754986‑42‑0), by the absence of a methyl group at the C5 position of the oxazole ring. This substitution pattern alters the steric environment around the C4 carboxylate and influences both reactivity and potential biological interactions [1]. While no direct biological data are available for either compound, the structural difference is unequivocal: the target compound has molecular formula C13H13NO3 and mass 231.25 g/mol; the 5‑methyl analog has formula C14H15NO3 and mass 245.27 g/mol [1].

Organic synthesis Medicinal chemistry Oxazole building blocks

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Lipophilicity Advantage vs. Phenyl Analog

The target compound possesses a p‑tolyl (4‑methylphenyl) group at the C2 position, which confers higher calculated lipophilicity (cLogP) relative to the unsubstituted 2‑phenyl analog (2‑Phenyl‑oxazole‑4‑carboxylic acid ethyl ester, CAS 39819‑39‑1). The cLogP for 2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester is 2.83, compared to 2.52 for the phenyl analog . This difference of 0.31 log units corresponds to an approximately twofold increase in octanol‑water partition coefficient, a parameter directly relevant to membrane permeability and oral bioavailability in drug discovery contexts [1].

ADME Drug design Physicochemical properties

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Class‑Level Biological Potential from 2‑Aryloxazole‑4‑carboxylate SAR

While no direct activity data exist for 2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester itself, a closely related class—2‑aryloxazol‑4‑ylcarboxylic acids—has been characterized as potent and selective inhibitors of the Co(II) form of E. coli methionine aminopeptidase (EcMetAP) [1]. In this study, the 2‑aryl substitution pattern was critical for activity: 2‑aryloxazol‑4‑ylcarboxylic acids displayed IC50 values in the micromolar range against Co(II) MetAP, whereas the regioisomeric 5‑aryloxazol‑2‑ylcarboxylic acids and 5‑aryl‑1,2,4‑oxadiazol‑3‑ylcarboxylic acids were completely inactive [1]. The target compound, bearing the active 2‑aryl‑4‑carboxylate substitution pattern, falls within this active pharmacophore class. No specific IC50 for the p‑tolyl derivative is reported, but the class‑level data establish the critical importance of the 2‑aryl‑4‑carboxylate regioisomerism for MetAP inhibition.

Enzyme inhibition MetAP Antibacterial

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester Synthetic Accessibility via Suzuki Coupling

2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester can be efficiently prepared via Suzuki‑Miyaura cross‑coupling of a 2‑halo‑oxazole‑4‑carboxylate with p‑tolylboronic acid. A patent describing a general method for the preparation of 2‑alkyl‑ and 2‑aryl‑oxazole derivatives reports that Suzuki coupling provides high yields and high selectivity for this class of compounds [1]. The process is operationally simple and uses readily available starting materials. In contrast, the synthesis of the 5‑methyl analog (CAS 754986‑42‑0) requires additional steps for C5 alkylation prior to or following oxazole ring formation, increasing the synthetic burden and reducing overall yield [2]. This difference in synthetic complexity makes the target compound a more practical intermediate for further derivatization.

Cross-coupling Suzuki reaction Oxazole synthesis

Research and Industrial Application Scenarios for 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester


Medicinal Chemistry: Building Block for Anti‑infective Agents Targeting MetAP

Based on class‑level evidence that 2‑aryloxazol‑4‑ylcarboxylic acids are potent and selective inhibitors of Co(II) methionine aminopeptidase (MetAP) [1], 2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester is a logical starting point for the design of new antibacterial or antiparasitic agents. The compound retains the critical 2‑aryl‑4‑carboxylate pharmacophore and offers a p‑tolyl substituent that can be used to fine‑tune potency, selectivity, and ADME properties. The ethyl ester serves as a convenient protecting group that can be hydrolyzed to the free acid for target engagement studies.

Organic Synthesis: Versatile Oxazole Building Block for Library Generation

The compound's straightforward synthetic accessibility via Suzuki coupling [1] makes it an economical choice for generating focused libraries of 2‑aryl‑4‑carboxylate derivatives. The C4 ethyl ester can be easily converted to amides, hydrazides, or alcohols, while the C2 p‑tolyl group can be further functionalized (e.g., via benzylic oxidation or electrophilic aromatic substitution) to diversify the scaffold. This versatility supports hit‑to‑lead optimization programs in multiple therapeutic areas.

Drug Discovery: Lipophilic Probe for CNS Penetration Studies

With a calculated LogP of 2.83—significantly higher than the 2‑phenyl analog (LogP 2.52) [1]—2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester is a useful probe for studying the effect of lipophilicity on blood‑brain barrier penetration in oxazole‑based compound series. Its moderate molecular weight (231 g/mol) and favorable physicochemical profile align with Lipinski's rule of five, making it suitable for oral bioavailability studies.

Chemical Biology: Regioisomeric Control in Target Engagement Experiments

The clear SAR distinction between active 2‑aryl‑4‑carboxylates and inactive 5‑aryl‑2‑carboxylates in MetAP inhibition [1] makes 2‑P‑Tolyl‑oxazole‑4‑carboxylic acid ethyl ester a valuable tool for validating on‑target activity in cellular assays. Researchers can use this compound as a template to confirm that biological effects are mediated by the correct regioisomer, thereby excluding off‑target contributions from the inactive 5‑aryl series.

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